

Unraveling the Molecular Fragmentation of Musellarin B: A Technical Guide

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Compound of Interest		
Compound Name:	Musellarin B	
Cat. No.:	B592929	Get Quote

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This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of **Musellarin B**, a rare bicyclic diarylheptanoid with noted cytotoxic activities. This document outlines the structural details, proposed fragmentation pathways, and relevant biological signaling pathways, offering a comprehensive resource for researchers in natural product chemistry, mass spectrometry, and oncology.

Chemical Structure and Properties of Musellarin B

Musellarin B, isolated from the monotypic plant Musella lasiocarpa, is a diarylheptanoid characterized by a unique bicyclic tetrahydropyran motif. Its molecular formula is C₂₁H₂₂O₅, with a high-resolution electron ionization mass spectrometry (HREIMS) determined exact mass of m/z 354.1461 [M]⁺. The structural elucidation of **Musellarin B** has been primarily accomplished through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

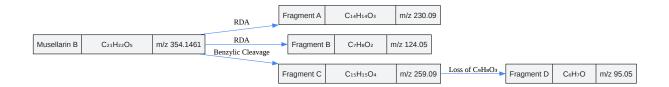


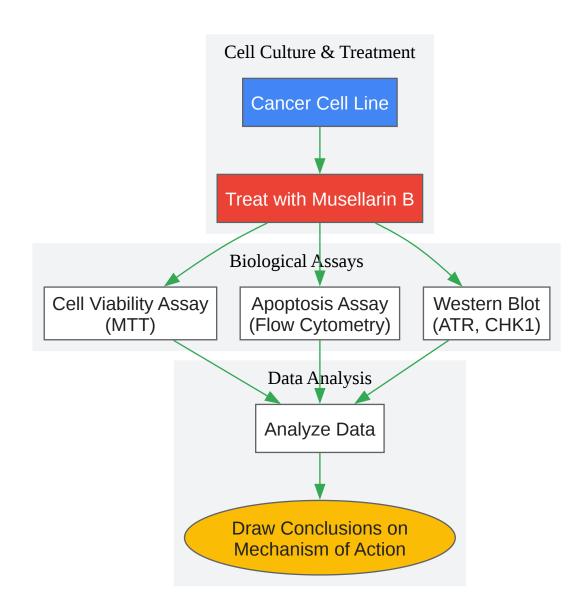
Property	Value
Molecular Formula	C21H22O5
Exact Mass [M]+	354.1461
Class	Diarylheptanoid
Source	Musella lasiocarpa
Reported Activity Cytotoxic against various cancer ce	

Proposed Mass Spectrometry Fragmentation Pattern

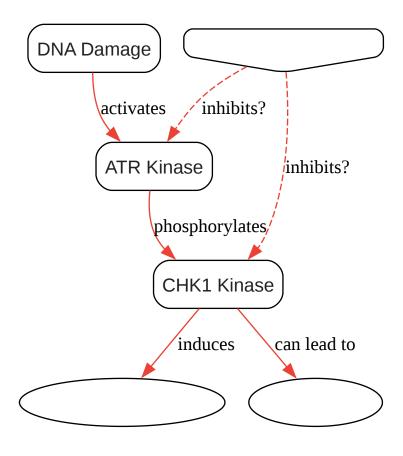
While detailed tandem mass spectrometry (MS/MS) data for **Musellarin B** is not extensively published, a plausible fragmentation pattern can be proposed based on the known fragmentation behaviors of diarylheptanoids. The fragmentation is expected to initiate from the molecular ion [M]⁺ and proceed through a series of characteristic cleavages, primarily retro-Diels-Alder (RDA) reactions within the tetrahydropyran ring and benzylic cleavages.











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